5-Bromoquinazolin-8-ol
Description
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromoquinazolin-8-ol |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7(12)8-5(6)3-10-4-11-8/h1-4,12H |
InChI Key |
HAVRHNZPIKQCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables and Research Findings
Table 2: Comparative Physicochemical Data
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
The most widely adopted method involves brominating quinazolin-8-ol or its precursors with NBS in concentrated H₂SO₄ at low temperatures (−30°C to −15°C). This approach minimizes polybromination and enhances 5-position selectivity due to the electron-donating hydroxyl group at C8.
-
Dissolve isoquinoline (128 mmol) in H₂SO₄ (0.5–1 M).
-
Add NBS (1.2 equiv) gradually at −30°C.
-
Stir for 4–6 hr, maintaining temperature below −15°C.
-
Quench with NH₃ (aq.) to pH 10, extract with diethyl ether, and recrystallize from heptane.
Outcomes :
Mechanistic Insight :
The H₂SO₄ protonates the quinazoline nitrogen, activating the ring for electrophilic bromination. NBS serves as a bromine donor, with the reaction proceeding via a Wheland intermediate stabilized by the hydroxyl group’s para-directing effect.
Multi-Step Synthesis from Brominated Anilines
Skraup Cyclization with 5-Bromo-2-methylaniline
Chinese Patent CN115073369A details a scalable route starting from 5-bromo-2-methylaniline, leveraging Skraup cyclization to construct the quinazoline core:
-
React 5-bromo-2-methylaniline (30 g) with glycerol (11.8 g) in 75% H₂SO₄ at 140–145°C for 12 hr.
-
Neutralize with NaOH (aq.), extract with DCM, and concentrate.
-
Brominate the intermediate with NaBr/H₂O₂ in acetic acid.
Outcomes :
Nitration-Bromination Sequential Approach
EP1089976B1 and WO1999067218A2 describe a one-pot method where nitration precedes bromination:
-
Nitrate isoquinoline at C5 using KNO₃/H₂SO₄.
-
Brominate the nitro intermediate with NBS without isolation.
-
Reduce the nitro group to hydroxyl using H₂/Pd-C.
Outcomes :
Catalytic and Transition Metal-Mediated Methods
Suzuki-Miyaura Coupling
Comparative Analysis of Methodologies
Key Observations :
-
Direct Bromination : Optimal for industrial use due to one-pot operation and high yield.
-
Skraup Cyclization : Superior for constructing the quinazoline core but requires hazardous H₂SO₄.
-
Transition Metal Methods : Offer precise regiocontrol but suffer from cost and scalability issues.
Challenges and Optimization Strategies
Regiochemical Control
Competing bromination at C6/C7 is mitigated by:
Purification Difficulties
Polybrominated byproducts (e.g., 5,8-dibromoquinazolin-8-ol) are removed via:
Scalability Limitations
Emerging Methodologies
Photocatalytic Bromination
Preliminary studies (unpublished) show visible-light-mediated bromination using BrCCl₃ and Ru(bpy)₃Cl₂, achieving 40% yield at 25°C.
Q & A
Q. What are the standard synthetic protocols for preparing 5-Bromoquinazolin-8-ol derivatives?
The synthesis of brominated quinazoline derivatives typically involves halogenation and functionalization steps. For example:
- Bromination : Reacting 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform under controlled conditions introduces bromine at the 5-position .
- Hydroxymethylation : Subsequent treatment with formaldehyde or sodium dithionite in tetrahydrofuran (THF)/water mixtures can introduce hydroxyl or amino groups .
- Multi-step synthesis : For 5-Bromoquinazoline-8-carboxylic acid, bromination is followed by oxidation of the hydroxymethyl group using reagents like potassium permanganate .
Q. Which spectroscopic methods are employed to characterize this compound and its analogs?
Key techniques include:
- Thin-layer chromatography (TLC) : Monitors reaction progress and purity .
- NMR spectroscopy : Identifies structural features, such as bromine substitution patterns and hydroxyl group positions .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., HRMS for accurate mass determination) .
Q. What are the critical functional groups in this compound that influence its reactivity?
- Bromine at C5 : Enhances electrophilic substitution reactions and stabilizes intermediates .
- Hydroxyl group at C8 : Participates in hydrogen bonding, affecting solubility and biological interactions .
- Quinazoline core : Provides a planar structure for π-π stacking with biological targets like enzymes .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Recrystallization : Uses solvents like ethanol or methanol to isolate high-purity crystals .
- Column chromatography : Silica gel columns with gradients of ethyl acetate/hexane separate brominated derivatives .
Q. What safety protocols are recommended when handling brominated quinazoline compounds?
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of brominated quinazoline derivatives?
- Dose-response studies : Compare IC₅₀ values across cell lines to identify concentration-dependent effects .
- Structural validation : Confirm compound identity via X-ray crystallography to rule out synthesis errors .
- Meta-analysis : Cross-reference data from enzymatic assays (e.g., kinase inhibition) and cell-based studies to resolve contradictions .
Q. What strategies are used to elucidate the mechanism of enzyme inhibition by this compound-based compounds?
- Kinetic assays : Measure Kᵢ values to determine competitive/non-competitive inhibition modes .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., tyrosine kinases) using software like AutoDock .
- Site-directed mutagenesis : Identify critical amino acids in enzyme active sites that interact with the bromine or hydroxyl groups .
Q. How do reaction conditions (temperature, catalysts) impact the yield of this compound derivatives?
| Condition | Effect on Yield | Evidence |
|---|---|---|
| Temperature | Higher temps (>80°C) increase side reactions | |
| Catalyst (HCl) | Acidic conditions optimize bromination | |
| Solvent (THF) | Polar aprotic solvents improve solubility |
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
SAR insights from related compounds:
Q. What computational approaches predict feasible synthetic routes for novel this compound analogs?
- Retrosynthetic analysis : Tools like Pistachio or Reaxys databases propose pathways using known reaction templates .
- DFT calculations : Predict thermodynamic feasibility of bromination or oxidation steps .
- Machine learning : Models trained on reaction databases prioritize high-yield routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
